5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol is an organic compound with the molecular formula C17H16N2O2 It is a derivative of phenol and pyrazole, featuring a methoxy group at the 5-position of the phenol ring and a methyl and phenyl substitution on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Substitution reactions: The phenyl and methyl groups are introduced onto the pyrazole ring through electrophilic aromatic substitution reactions.
Methoxylation: The methoxy group is introduced onto the phenol ring using methanol in the presence of a strong acid or base as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and pyrazole rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of hydropyrazole derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydropyrazole derivatives.
Substitution: Various substituted phenol and pyrazole derivatives.
Scientific Research Applications
5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol: Lacks the methyl group on the pyrazole ring.
2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol: Lacks the methoxy group on the phenol ring.
5-methoxy-2-(4-methyl-1H-pyrazol-3-yl)phenol: Lacks the phenyl group on the pyrazole ring.
Uniqueness
5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol is unique due to the presence of both the methoxy group on the phenol ring and the methyl and phenyl groups on the pyrazole ring. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-16(12-6-4-3-5-7-12)17(19-18-11)14-9-8-13(21-2)10-15(14)20/h3-10,20H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOZQIPKHXGMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.